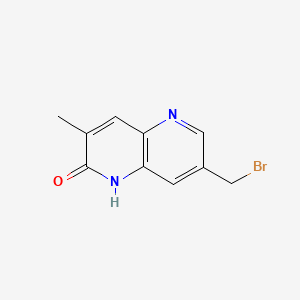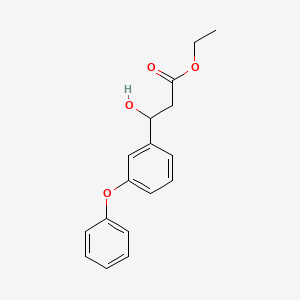
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-3-(3-phenoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of enzymatic methods. For example, racemic ethyl 3-hydroxy-3-phenylpropionate can be converted to optically active ethyl 3-hydroxy-3-phenylpropionate and its esters using lipases with acyl donors . This method is advantageous for producing enantiomerically pure compounds, which are often required in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-oxo-3-(3-phenoxyphenyl)propanoate.
Reduction: 3-hydroxy-3-(3-phenoxyphenyl)propanol.
Substitution: 3-hydroxy-3-(substituted phenyl)propanoate.
Scientific Research Applications
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxy-3-phenylpropanoate: Lacks the phenoxy group, making it less complex.
Ethyl 3-(2-hydroxyphenyl)propanoate: Has a hydroxyl group on the phenyl ring, altering its reactivity.
Ethyl benzoate: A simpler ester with a benzene ring, used primarily in fragrances.
Uniqueness
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate is unique due to the presence of both a phenoxy and a phenyl group, which confer distinct chemical and physical properties. This structural complexity makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in the study of molecular interactions.
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O4/c1-2-20-17(19)12-16(18)13-7-6-10-15(11-13)21-14-8-4-3-5-9-14/h3-11,16,18H,2,12H2,1H3 |
InChI Key |
CKSYJXZYTDJQSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


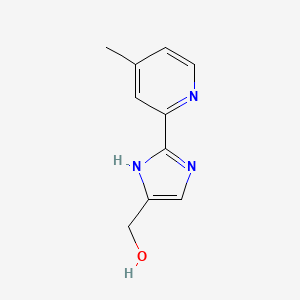
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
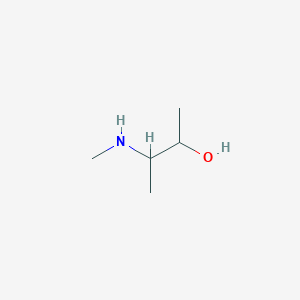
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
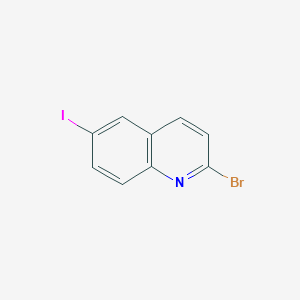
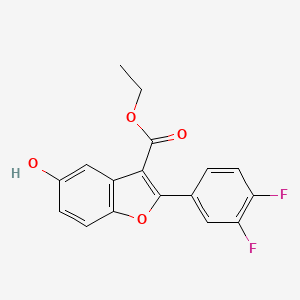
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)
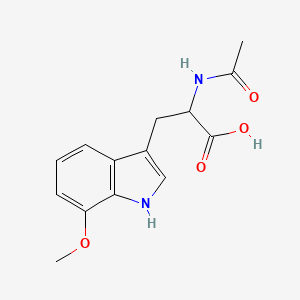
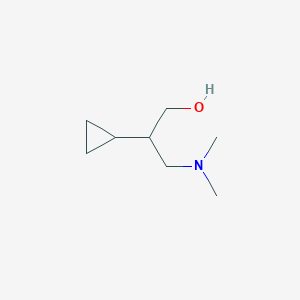
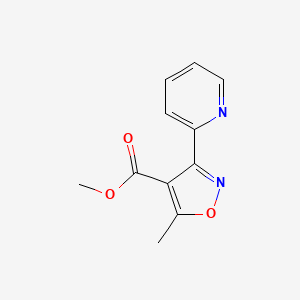
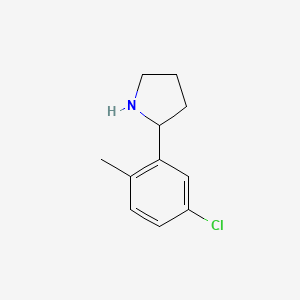

![2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid](/img/structure/B13690385.png)
